molecular formula C17H14N4O7S2 B2927569 (Z)-methyl 2-(2-((4-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-58-9

(Z)-methyl 2-(2-((4-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2927569
CAS No.: 865198-58-9
M. Wt: 450.44
InChI Key: GIZLHBOIWFNSJA-ZPHPHTNESA-N
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Description

(Z)-Methyl 2-(2-((4-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived heterocyclic compound featuring a nitrobenzoyl imino group, a sulfamoyl substituent at the 6-position, and a methyl acetate moiety. The Z-configuration indicates the spatial arrangement of substituents around the imino double bond, which influences its reactivity and biological interactions.

Properties

IUPAC Name

methyl 2-[2-(4-nitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O7S2/c1-28-15(22)9-20-13-7-6-12(30(18,26)27)8-14(13)29-17(20)19-16(23)10-2-4-11(5-3-10)21(24)25/h2-8H,9H2,1H3,(H2,18,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZLHBOIWFNSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((4-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from commercially available precursors One common route involves the condensation of 4-nitrobenzoyl chloride with 2-aminothiophenol to form 2-(4-nitrobenzoyl)aminothiophenol This intermediate is then cyclized to form the benzo[d]thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((4-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, this compound is investigated for its potential as an antimicrobial and anticancer agent. The presence of the nitrobenzoyl and sulfonamide groups suggests that it may interact with biological targets in a specific manner, leading to potential therapeutic applications.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its ability to inhibit certain enzymes or interact with specific receptors makes it a candidate for further pharmacological studies.

Industry

Industrially, the compound may be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((4-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzoyl group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of benzothiazole derivatives with modifications at the 2-imino and 6-sulfamoyl positions. Below is a detailed comparison with similar compounds, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Substituent Modifications and Electronic Effects

Compound Name Substituents at Key Positions Molecular Weight Key Functional Groups Potential Applications Reference
(Z)-Methyl 2-(2-((4-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate 4-Nitrobenzoyl (imino), 6-sulfamoyl ~434.4 g/mol Nitro (electron-withdrawing), sulfamoyl (H-bonding) Antimicrobial agents, enzyme inhibitors Synthesized analog
(Z)-Methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate 4-Chlorobenzoyl (imino), 6-sulfamoyl ~423.9 g/mol Chloro (moderate electron-withdrawing) Similar to nitro analog but with altered lipophilicity
(Z)-Ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 2-Methylsulfonylbenzoyl (imino), 6-bromo 497.4 g/mol Bromo (bulky substituent), methylsulfonyl (polar) Photodynamic therapy, halogen-dependent bioactivity
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g) Phenyl (4-position), 2-oxo ~325.4 g/mol Ketone (electron-deficient), phenyl (aromatic) Anticancer scaffolds, fluorescence probes
  • Key Observations: Nitro vs. Sulfamoyl vs. Methylsulfonyl: The sulfamoyl group (-SO₂NH₂) offers hydrogen-bonding capacity, critical for protein interactions, whereas methylsulfonyl (-SO₂CH₃) increases polarity without H-bond donors . Bromo Substituents: Bromine at the 6-position (as in ) introduces steric bulk and may enhance halogen bonding in biological systems.

Spectroscopic and Physicochemical Data

  • IR Spectroscopy : The target compound’s IR spectrum would show peaks for nitro (∼1520–1350 cm⁻¹), sulfonamide (∼1370–1150 cm⁻¹), and ester carbonyl (∼1737 cm⁻¹), consistent with analogs in .
  • NMR : The ¹H-NMR would feature aromatic protons (δ 7.1–8.1 ppm for benzothiazole and nitrobenzoyl), methyl ester (δ 3.7–3.9 ppm), and sulfamoyl NH₂ (δ ~5–6 ppm, exchangeable) .

Biological Activity

Overview of (Z)-methyl 2-(2-((4-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

This compound is a synthetic compound that exhibits potential biological activities, particularly in pharmacological applications. The structure includes a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that compounds containing sulfonamide and thiazole moieties can exhibit significant antimicrobial properties. The presence of the nitrobenzoyl group may enhance these effects by facilitating interactions with bacterial enzymes or disrupting cellular processes.

Table 1: Summary of Antimicrobial Activity

Compound TypeActivityReference
Sulfonamide derivativesBroad-spectrum
Thiazole derivativesAntibacterial
Nitro compoundsAntimicrobial

Anticancer Properties

Compounds with similar structures have been studied for their anticancer properties. The thiazole ring has been implicated in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study: Thiazole Derivatives in Cancer Research

In a study examining various thiazole derivatives, it was found that certain modifications led to increased cytotoxicity against breast cancer cell lines. The incorporation of substituents such as nitro groups was associated with enhanced activity.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : It may trigger programmed cell death pathways in malignant cells.
  • Interference with DNA Replication : The nitro group can form reactive intermediates that damage DNA.

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related thiazole derivatives indicate low toxicity levels; however, comprehensive studies on this compound are necessary to establish its safety.

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